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Compound of Interest

Compound Name: JA397

Cat. No.: B10862155 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed

comparison of the kinase inhibitor JA397 against a panel of kinases, supported by

experimental data and protocols. JA397 is a potent and selective chemical probe for the TAIRE

family of cyclin-dependent kinases (CDKs), which includes CDK14, CDK15, CDK16, CDK17,

and CDK18.[1][2]

The TAIRE family of kinases, a subgroup of the CDK family, has been implicated in various

cellular processes, including cell cycle regulation, WNT signaling, and cell motility.[1]

Understanding the selectivity of a chemical probe like JA397 is crucial for accurately

interpreting experimental results and for its potential development as a therapeutic agent.

Comparative Kinase Inhibition Profile of JA397
JA397 has demonstrated high potency for the TAIRE family kinases. Its selectivity has been

assessed against a broad panel of 340 wild-type kinases at a concentration of 1 µM, where it

was found to be highly selective.[1] The following table summarizes the available quantitative

data on JA397's activity against its primary targets.
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Target Kinase
EC50 (nM) - NanoBRET
Assay (in vitro, lysed)

EC50 (nM) - NanoBRET
Assay (intact cells)

CDK14/Cyclin Y 27.1 72.1

CDK15/Cyclin Y 252 307

CDK16/Cyclin Y 39.0 33.4

CDK17/Cyclin Y 77.2 21.2

CDK18/Cyclin Y 172 121

Other Kinases

Generally low inhibition

observed at 1 µM in a panel of

340 kinases.[1]

Not broadly reported.

Data sourced from the Structural Genomics Consortium and EUbOPEN.[1][3]

Experimental Protocols
To determine the cross-reactivity profile of a kinase inhibitor like JA397, several methodologies

can be employed. Below are detailed protocols for common in vitro kinase screening assays.

Kinase Binding Assay (e.g., KINOMEscan™)
This method measures the binding affinity of a test compound to a large panel of kinases. It is

an ATP-independent assay that provides a quantitative measure of interaction.

Principle: The assay is based on a competition binding format. A kinase-tagged phage is

incubated with the test compound and an immobilized ligand that binds to the active site of

the kinase. If the test compound binds to the kinase, it will prevent the kinase from binding to

the immobilized ligand.

Methodology:

A panel of human kinases is expressed as fusions with a DNA tag.

The test compound (JA397) is incubated with the kinase-tagged phage.
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An immobilized, active-site directed ligand is added to the mixture.

After an equilibration period, the mixture is passed through a filter to separate the ligand-

bound kinases from the unbound kinases.

The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR

(qPCR) of the DNA tag.

The results are reported as the percentage of the control (DMSO), where a lower

percentage indicates stronger binding of the test compound. Dissociation constants (Kd)

can be determined from dose-response curves.

Radiometric Kinase Activity Assay
This is a traditional and direct method to measure the enzymatic activity of a kinase and the

inhibitory effect of a compound.

Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP

(typically [γ-³²P]ATP or [γ-³³P]ATP) to a kinase-specific substrate (peptide or protein).

Methodology:

The kinase, its specific substrate, and the test compound (JA397) at various

concentrations are pre-incubated in a reaction buffer.

The kinase reaction is initiated by the addition of radiolabeled ATP.

The reaction is allowed to proceed for a defined time at a controlled temperature.

The reaction is stopped, and the phosphorylated substrate is separated from the

unreacted ATP, often by spotting the mixture onto a phosphocellulose filter paper that

binds the substrate.

The amount of radioactivity incorporated into the substrate is measured using a

scintillation counter.

The percentage of kinase inhibition is calculated by comparing the radioactivity in the

presence of the inhibitor to a control reaction without the inhibitor. IC50 values are then
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determined from the dose-response curves.

Luminescence-Based Kinase Activity Assay (e.g., ADP-
Glo™)
This is a high-throughput method that measures kinase activity by quantifying the amount of

ADP produced during the kinase reaction.

Principle: The amount of ADP generated is directly proportional to the kinase activity. The

assay converts the produced ADP into ATP, which is then used in a luciferase/luciferin

reaction to produce light.

Methodology:

The kinase reaction is performed by incubating the kinase, substrate, and ATP with the

test compound (JA397) at various concentrations.

After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction

and deplete the remaining ATP.

A Kinase Detection Reagent is then added to convert ADP to ATP and to provide the

luciferase/luciferin substrate for the light-producing reaction.

The luminescence signal is measured using a luminometer.

The strength of the luminescent signal is correlated with the amount of ADP produced, and

thus the kinase activity. IC50 values are determined from the dose-response curves.

Visualizing Kinase Profiling and Signaling Pathways
To further illustrate the experimental process and the biological context of JA397's targets, the

following diagrams are provided.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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